molecular formula C4H8N4 B1629924 2-(1H-1,2,3-Triazol-1-YL)ethanamine CAS No. 4320-98-3

2-(1H-1,2,3-Triazol-1-YL)ethanamine

Cat. No.: B1629924
CAS No.: 4320-98-3
M. Wt: 112.13 g/mol
InChI Key: CHEYEJGXQSHSFE-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Triazol-1-yl)ethanamine is a nitrogen-containing heterocyclic compound featuring a triazole ring. This compound is part of the 1,2,3-triazole family, known for its stability and versatility in various chemical reactions and applications. The triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Triazol-1-yl)ethanamine typically involves the [3+2] cycloaddition reaction, commonly known as “click chemistry.” This reaction involves the coupling of an azide and an alkyne in the presence of a copper(I) catalyst. The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Triazol-1-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield various substituted triazole derivatives .

Scientific Research Applications

2-(1H-1,2,3-Triazol-1-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Triazol-1-yl)ethanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions, which contribute to its biological activity. The compound can inhibit enzymes, disrupt cellular processes, and interact with nucleic acids, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethylamine
  • 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
  • 1H-1,2,4-Triazole-3-thiol

Uniqueness

2-(1H-1,2,3-Triazol-1-yl)ethanamine is unique due to its specific structure, which combines the triazole ring with an ethanamine side chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications. Its stability and ability to participate in “click chemistry” reactions further enhance its utility compared to other similar compounds .

Properties

IUPAC Name

2-(triazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c5-1-3-8-4-2-6-7-8/h2,4H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEYEJGXQSHSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626481
Record name 2-(1H-1,2,3-Triazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4320-94-9, 4320-98-3
Record name 1H-1,2,3-Triazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4320-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-1,2,3-Triazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,3-Triazol-1-yl)ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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